molecular formula C22H30N2O2 B5968678 2-[4-(2-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol

2-[4-(2-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol

Cat. No. B5968678
M. Wt: 354.5 g/mol
InChI Key: JMPMCLYOBSTEJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol, also known as MBMP, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a wide range of effects on the biochemical and physiological processes of various organisms, making it a valuable tool for researchers in many different fields.

Mechanism of Action

The precise mechanism of action of 2-[4-(2-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol is not yet fully understood, but it is believed to involve the modulation of various signaling pathways within cells. This compound has been found to interact with a number of different receptors and enzymes, including dopamine receptors, adrenergic receptors, and phosphodiesterase enzymes.
Biochemical and Physiological Effects:
2-[4-(2-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been found to have a wide range of biochemical and physiological effects on various organisms. Some of the most notable effects include the modulation of neurotransmitter release, the regulation of blood pressure, and the modulation of immune cell activity. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, making it a potentially valuable tool in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(2-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol in lab experiments is its wide range of effects on various biochemical and physiological processes. Additionally, this compound has been found to be relatively safe and well-tolerated in animal models, making it a valuable tool for researchers in many different fields. However, there are also some limitations to the use of 2-[4-(2-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol in lab experiments, including the need for careful dosing and the potential for off-target effects.

Future Directions

There are many potential future directions for research on 2-[4-(2-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol, including the development of new therapeutic applications for this compound. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(2-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol and to identify any potential side effects or limitations associated with its use. Overall, 2-[4-(2-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol represents a promising tool for scientific research and has the potential to make significant contributions to our understanding of various biochemical and physiological processes.

Synthesis Methods

The synthesis of 2-[4-(2-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol involves several steps, including the reaction of 2-methylbenzyl chloride with piperazine, followed by the addition of 2-methoxybenzyl chloride and ethanol. The resulting compound is then purified using various techniques to obtain a high-quality product.

Scientific Research Applications

2-[4-(2-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been used in a variety of scientific research applications, including in studies of the central nervous system, cardiovascular system, and immune system. This compound has been found to have a number of different effects on these systems, including the modulation of neurotransmitter release, the regulation of blood pressure, and the modulation of immune cell activity.

properties

IUPAC Name

2-[4-[(2-methoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-18-7-3-4-8-19(18)16-24-13-12-23(17-21(24)11-14-25)15-20-9-5-6-10-22(20)26-2/h3-10,21,25H,11-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPMCLYOBSTEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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